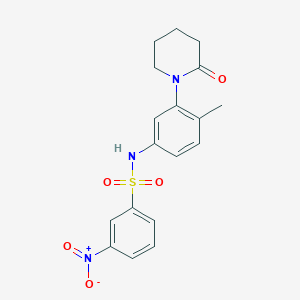

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide

Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3-nitrophenylsulfonamide core linked to a substituted aromatic ring bearing a 2-oxopiperidinyl moiety. The 2-oxopiperidinyl group introduces conformational rigidity and hydrogen-bonding capabilities, which may influence binding affinity to target proteins.

Properties

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-13-8-9-14(11-17(13)20-10-3-2-7-18(20)22)19-27(25,26)16-6-4-5-15(12-16)21(23)24/h4-6,8-9,11-12,19H,2-3,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZCJHFGRBHTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction involving a suitable piperidine derivative and an appropriate electrophile.

Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues from Patent Literature

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structural Features: Contains a sulfonamide-like benzamide group. Pyrazolo-pyrimidine core, common in kinase inhibitors (e.g., JAK/STAT inhibitors).

- Physical Properties :

- Melting Point: 175–178°C.

- Molecular Weight: 589.1 g/mol (M+1).

- Key Differences :

- The absence of a nitro group and 2-oxopiperidinyl ring distinguishes it from the target compound. Fluorine substituents may improve metabolic stability compared to nitro groups.

Imatinib Mesylate and Its Dimer

- Imatinib Mesylate: Structure: 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulfonate. Molecular Weight: 589.7 g/mol. Solubility: Freely soluble in 0.1 N HCl and methanol; sparingly soluble in dimethyl ether.

- Dimer Impurity: Structure: 4,4-(piperazine-1,4-diylbis(methylene))bis(N-(4-methyl-3-(4(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide.

- Key Differences: Imatinib’s piperazinyl and pyrimidinylamino groups contrast with the 2-oxopiperidinyl and nitro groups in the target compound. These differences influence solubility and target selectivity (e.g., Imatinib targets BCR-ABL kinases).

Comparative Data Table

Research Implications and Gaps

- Target Compound : The absence of direct pharmacological data for this compound limits mechanistic insights. Computational modeling or crystallography (e.g., using SHELX ) could predict binding modes.

- Analogue Insights : Fluorinated derivatives (e.g., Example 53) highlight the trade-off between nitro groups (electron-withdrawing) and fluorine (metabolic stability). Imatinib’s success underscores the importance of piperazine/pyrimidine motifs in kinase targeting, suggesting the 2-oxopiperidinyl group in the target compound may offer unique selectivity.

Biological Activity

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a sulfonamide group and a piperidinone moiety, suggesting various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O4S, with a molecular weight of 366.41 g/mol. The presence of functional groups such as nitro and sulfonamide enhances its biological activity, particularly in enzyme inhibition.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O4S |

| Molecular Weight | 366.41 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticoagulant Properties

Recent studies have highlighted the compound's role as a competitive inhibitor of Factor Xa , an essential enzyme in the coagulation cascade. Inhibition of this enzyme leads to reduced thrombin generation, which is crucial for anticoagulation therapies. This mechanism involves specific binding interactions with biomolecules that modify cellular functions related to coagulation.

Anticancer Activity

In vitro studies have shown that derivatives of similar compounds exhibit significant anticancer properties. For instance, compounds with structural similarities have demonstrated inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds often target key enzymes involved in cancer cell proliferation and survival .

Case Studies

- Study on Anticancer Activity : A series of related compounds were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating potent anticancer activity .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of thymidylate synthase by similar compounds, showing promising results with IC50 values comparable to established drugs like Pemetrexed .

The biological activity of this compound can be attributed to its ability to interact with specific target proteins:

- Factor Xa Inhibition : The compound binds to the active site of Factor Xa, preventing substrate access and subsequent thrombin formation.

- Anticancer Mechanisms : The structural features allow for interaction with key enzymes involved in nucleotide synthesis, leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.